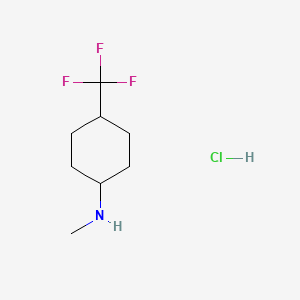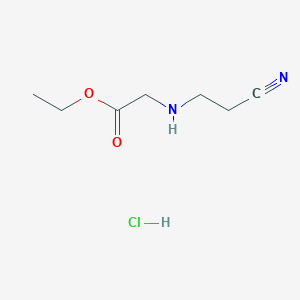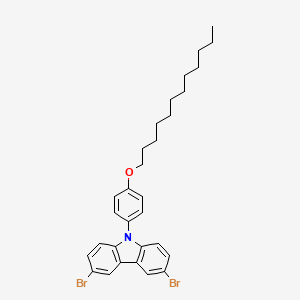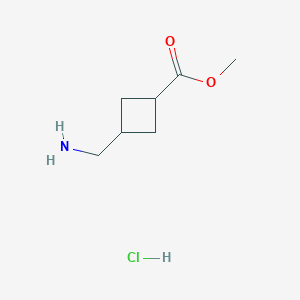
オオスポレイン
概要
説明
Oosporein is a toxic, bronze-colored dibenzoquinone with the molecular formula C14H10O8 . It was first extracted from various molds and has been found to possess antibiotic, antiviral, cytotoxic, antifungal, and insecticidal properties . Oosporein is produced by several fungi, including Beauveria bassiana , Chaetomium cupreum , and Cochliobolus kusanoi .
科学的研究の応用
Oosporein has a wide range of scientific research applications:
作用機序
オースポレインは、様々な機序を通じてその効果を発揮します。
抗生物質と抗ウイルス: 細菌やウイルスの代謝プロセスを阻害することで、その増殖を抑制します.
6. 類似の化合物との比較
オースポレインは、以下の様な他の類似化合物と比較されます。
デストルキシン類: Metarhizium spp. によって生成されるデストルキシン類は、殺虫特性を持つ環状ヘキサデプシペプチドです.
ボベリシン: Beauveria bassiana からの別の二次代謝産物であるボベリシンは、抗生物質と細胞毒性特性を持っています.
ケトグロボシン類: Chaetomium spp. によって生成されるケトグロボシン類は、抗真菌と細胞毒性活性を有するシトカラシンです.
オースポレインは、ジベンゾキノン構造と、シデロフォアとしての役割やフィードバック誘導機構を含む幅広い生物活性を持つことから、ユニークな存在です .
生化学分析
Biochemical Properties
Oosporein interacts with several biomolecules in biochemical reactions. It is produced by a polyketide synthase (PKS) pathway that includes seven genes for quinone biosynthesis . The PKS oosporein synthase 1 (OpS1) produces orsellinic acid, which is hydroxylated to benzenetriol by the hydroxylase OpS4 .
Cellular Effects
Oosporein has been found to have cytotoxic effects on Madin-Darby canine kidney cells and RAW 264.7 spleen cells . It induces elevated levels of reactive oxygen species (ROS) generation and high levels of malondialdehyde, loss of mitochondrial membrane potential, and induced glutathione hydroxylase (GSH) production in a dose-dependent manner .
Molecular Mechanism
Oosporein exerts its effects at the molecular level through various mechanisms. It causes chromosomal DNA damage, as assessed by the Comet assay, with an increase in DNA damage observed in both the studied cell lines by increasing the oosporein concentration . Furthermore, oosporein treatment to studied cell lines indicated significant suppression of oxidative stress-related gene (Superoxide dismutase1 and Catalase) expression, and increased levels of mRNA expression in apoptosis or oxidative stress-inducing genes HSP70, Caspase3, Caspase6, and Caspase9 .
Temporal Effects in Laboratory Settings
Oosporein is expressed mainly in insect cadavers at 24–48 h after death . A dramatic decrease in bacterial colony counts (∼90%) after host death correlates with oosporein production .
Dosage Effects in Animal Models
In animal models, Balb/C mice were treated with different concentrations of oosporein ranging from 20 to 200 μM . After 24 h of exposure, histopathological observations revealed that oosporein-treated target mouse tissues were significantly damaged compared to untreated control mice, and these effects were directly proportional to the toxin dose .
Metabolic Pathways
Oosporein is involved in the polyketide synthase (PKS) pathway for quinone biosynthesis . The PKS oosporein synthase 1 (OpS1) produces orsellinic acid, which is hydroxylated to benzenetriol by the hydroxylase OpS4 .
準備方法
合成経路と反応条件: オースポレインは、Beauveria bassiana やChaetomium cupreum などの菌類の発酵によって合成できます . 生合成には、ポリケチドシンターゼ(PKS)経路が関与します . 発酵プロセスは、通常、穏やかな培養条件、単純な培養培地の調製、短い発酵時間が必要です .
工業生産方法: オースポレインの工業生産には、Cordyceps cardinalis などの菌株を使用します。 Cordyceps cardinalis の発酵培養は、オースポレインの生産に使用され、その後、より少ない有機溶媒を使用して抽出することで、高い収率が得られます .
化学反応の分析
反応の種類: オースポレインは、酸化、還元、置換など、様々な化学反応を起こします .
一般的な試薬と条件:
酸化: オースポレインは、アルカリ性条件下または特定の転写因子の存在下で酸化されることがあります.
還元: オースポレインの還元反応は、まだ十分に文書化されていません。
主な生成物: これらの反応から生成される主な生成物には、そのコアジベンゾキノン構造を保持したオースポレインの様々な誘導体があります .
4. 科学研究への応用
オースポレインは、様々な科学研究に幅広く応用されています。
類似化合物との比較
Oosporein is compared with other similar compounds such as:
Destruxins: Produced by Metarhizium spp. , destruxins are cyclic hexadepsipeptides with insecticidal properties.
Beauvericin: Another secondary metabolite from Beauveria bassiana , beauvericin has antibiotic and cytotoxic properties.
Chaetoglobosins: Produced by Chaetomium spp. , chaetoglobosins are cytochalasins with antifungal and cytotoxic activities.
Oosporein is unique due to its dibenzoquinone structure and its broad spectrum of biological activities, including its role as a siderophore and its feedback induction mechanism .
特性
IUPAC Name |
2-(2,5-dihydroxy-4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-3,6-dihydroxy-5-methylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O8/c1-3-7(15)11(19)5(12(20)8(3)16)6-13(21)9(17)4(2)10(18)14(6)22/h15,17,20,22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMPJEGFPQTNFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)O)C2=C(C(=O)C(=C(C2=O)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963861 | |
| Record name | Oosporein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475-54-7 | |
| Record name | Oosporein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=475-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oosporein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oosporein | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88466 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oosporein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OOSPOREIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/708AUK232A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Oxa-3-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1530819.png)

![4-[(2-Methoxyethoxy)methyl]benzaldehyde](/img/structure/B1530824.png)



![2-[(pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole hydrochloride](/img/structure/B1530831.png)





